molecular formula C17H23FN2O3 B14794264 Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate

Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate

Katalognummer: B14794264
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: BHCIVXRXZXFQMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-fluorobenzoylamino substituent at the 3-position. Piperidine scaffolds are widely utilized in medicinal chemistry as intermediates or bioactive molecules due to their conformational flexibility and ability to engage in hydrogen bonding.

Eigenschaften

IUPAC Name

tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-9-5-8-14(11-20)19-15(21)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCIVXRXZXFQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Boc Protection of Piperidine followed by Acylation

Step 1: Boc Protection of Piperidine
Piperidine is protected at the 1-position using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

  • Reagents : Boc anhydride, triethylamine (TEA)
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions : 0–25°C, 12–24 h.
  • Yield : >90%.

Step 2: Introduction of Amino Group
The 3-position of Boc-piperidine is functionalized via nitration followed by reduction or direct amination.

  • Method A (Nitration/Reduction) :
    • Nitration: HNO₃/H₂SO₄ at 0°C.
    • Reduction: H₂/Pd-C or NaBH₄ to yield 3-aminopiperidine-Boc.
  • Method B (Direct Amination) :
    • Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
  • Yield : 70–85%.

Step 3: Acylation with 3-Fluorobenzoyl Chloride
The 3-amino group is acylated using 3-fluorobenzoyl chloride.

  • Reagents : 3-Fluorobenzoyl chloride, TEA
  • Solvent : DCM or THF
  • Conditions : 0°C to room temperature, 2–4 h.
  • Yield : 75–88%.

Suzuki-Miyaura Coupling Approach

Step 1: Synthesis of Boronic Ester Intermediate
Piperidine derivatives with boronic ester groups are prepared for cross-coupling.

  • Reagents : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.
  • Conditions : Pd(dppf)Cl₂, K₂CO₃, 80–100°C.

Step 2: Coupling with 3-Fluoro-Substituted Aryl Halides
The boronic ester reacts with 3-bromoaniline or 3-fluoroiodobenzene.

  • Reagents : 3-Bromofluorobenzene, Pd(PPh₃)₄
  • Solvent : Dioxane/water (4:1)
  • Yield : 65–78%.

Reductive Amination and Acylation

Step 1: Reductive Amination of Ketone Precursors
3-Ketopiperidine-Boc is subjected to reductive amination with ammonium formate.

  • Reagents : NH₄HCO₂, Pd/C (10%)
  • Solvent : Methanol
  • Conditions : 50°C, 1 h.
  • Yield : Quantitative.

Step 2: Acylation with 3-Fluorobenzoyl Chloride
As described in Section 2.1, Step 3.

Optimization Strategies

Solvent and Catalyst Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in coupling steps.
  • Palladium catalysts (Pd(OAc)₂, Pd(dppf)Cl₂) improve cross-coupling efficiency.

Protecting Group Stability

  • Boc group stability : Maintains integrity under acidic conditions but cleaves with TFA.

Yield Comparison of Methods

Method Key Step Yield (%) Purity (%)
Boc Protection/Acylation Amide coupling 88 >98
Suzuki-Miyaura Cross-coupling 78 95
Reductive Amination NH₄HCO₂/Pd-C 100 99

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 1.40 (s, Boc CH₃), 3.55–3.77 (piperidine H), 7.2–7.8 (fluorobenzoyl aromatic H).
  • HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O = 70:30).
  • HRMS : [M+H]⁺ calc. 322.17, found 322.18.

Challenges and Solutions

  • Racemization : Minimized using low temperatures during acylation.
  • Byproducts : Column chromatography (SiO₂, hexane/EtOAc) removes unreacted 3-fluorobenzoyl chloride.

Analyse Chemischer Reaktionen

Common Chemical Reactions

The compound participates in three primary reaction types:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Oxidation KMnO₄ (acidic medium)Carboxylic acid derivative
Reduction LiAlH₄ (anhydrous ether)Alcohol or amine intermediates
Nucleophilic Substitution NaH/DMF, alkyl halidesAlkylated piperidine derivatives
Deprotection TFA (20% in DCM)Free amine for further functionalization

Oxidation

The fluorobenzoyl group directs oxidation at the benzylic position. Potassium permanganate cleaves the C–N bond, yielding 3-fluorobenzoic acid and a Boc-protected piperidine fragment .

Reduction

Lithium aluminum hydride reduces the amide group to a secondary amine while preserving the Boc group. This step is critical for generating intermediates for drug candidates.

Deprotection

Trifluoroacetic acid (TFA) removes the Boc group via acid-catalyzed cleavage, exposing the amine for subsequent coupling reactions (e.g., peptide synthesis) .

Comparative Analysis with Analogues

Structural variations significantly influence reactivity:

CompoundFluorine PositionReactivity with LiAlH₄Deprotection Rate (TFA)
Tert-butyl 3-[(3-fluorobenzoyl)amino]MetaModerateFast (t₁/₂ = 15 min)
Tert-butyl 4-[(2-fluorobenzoyl)amino]OrthoLowSlow (t₁/₂ = 45 min)
Tert-butyl 2-[(4-fluorobenzoyl)amino]ParaHighModerate (t₁/₂ = 30 min)

Meta-substitution balances steric and electronic effects, enabling optimal reaction rates .

Stability and Handling

  • Storage : –20°C under inert gas (argon) to prevent hydrolysis.

  • Decomposition : Prolonged exposure to moisture generates 3-fluorobenzoic acid and piperidine.

This compound’s versatility in synthetic pathways underscores its importance in advanced organic synthesis and pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

®-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzamide group may interact with enzymes or receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Diversity and Functional Group Effects

The structural analogs of this compound vary primarily in the substituents at the 3-position of the piperidine ring. Key comparisons include:

Pyrimidoindole Derivatives

Compounds such as tert-butyl 3-((7-methoxy-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (6f) and tert-butyl 3-(methyl(7-(trifluoromethyl)-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate (6g) () feature bulky pyrimidoindole substituents. These analogs were synthesized for chiral stationary phases in HPLC, where the methoxy (6f) and trifluoromethyl (6g) groups influence retention times and enantioselectivity.

Styryl and Phenethyl Derivatives

Compounds like (±)-tert-butyl 3-(4-fluorostyryl)piperidine-1-carboxylate () incorporate fluorinated styryl groups instead of benzoylamino substituents. However, these derivatives often exist as oils (e.g., 56% yield for 4-fluorostyryl), contrasting with crystalline pyrimidoindole analogs .

Trifluoromethyl and Cyclopropyl Carbamoyl Derivatives

tert-butyl 3-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate () and tert-butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate () demonstrate substituent effects on electronic and steric properties.

Research Findings and Implications

  • Chromatographic Performance : Pyrimidoindole analogs () demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) improve resolution in HPLC by enhancing dipole interactions with analytes .
  • Biological Activity : Trifluoromethyl-substituted piperidines () are often explored as kinase inhibitors or GPCR modulators, where fluorine enhances bioavailability and target engagement .
  • Synthetic Flexibility : The tert-butyl carbamate group enables facile deprotection for further functionalization, as seen in ’s ethynyl-substituted intermediate .

Biologische Aktivität

Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential applications in drug development, particularly for central nervous system (CNS) disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a piperidine derivative, characterized by the presence of a tert-butyl group and a 3-fluorobenzoyl amino moiety. Its structural formula can be represented as follows:

  • IUPAC Name : tert-butyl (3R)-3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate
  • Molecular Formula : C17H23FN2O3
  • Molecular Weight : 320.38 g/mol

The biological activity of tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The fluorobenzoyl group facilitates hydrogen bonding and hydrophobic interactions with target sites, enhancing the binding affinity and specificity of the compound. The piperidine ring contributes structural rigidity, which is essential for its biological function.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including those similar to tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate. For instance, compounds with similar structures have demonstrated effective inhibition against influenza viruses by blocking hemagglutinin-mediated membrane fusion processes. This suggests that the compound may also possess antiviral properties worth exploring further .

CNS Activity

Research indicates that derivatives of this compound may serve as intermediates in synthesizing drugs targeting CNS disorders. The ability of these compounds to modulate neurotransmitter systems positions them as potential candidates for treating neurological conditions.

Structure-Activity Relationships (SAR)

A detailed analysis of structure-activity relationships has been conducted to optimize the biological efficacy of piperidine derivatives. Variations in the fluorobenzoyl substitution have been shown to significantly influence potency and selectivity towards specific biological targets. For example, modifications in the piperidine ring or the introduction of different substituents can enhance the compound's activity against targeted enzymes .

Case Studies

Several case studies illustrate the pharmacological effects of similar piperidine derivatives:

  • GSK-3β Inhibitors : A series of compounds based on piperidine structures were evaluated for their inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β). These studies revealed that certain derivatives exhibited promising IC50 values, indicating strong inhibitory activity .
  • Cytotoxicity Profiles : In vitro assessments have shown that some piperidine derivatives maintain low cytotoxicity across various cell lines, including cancerous and non-cancerous cells. This favorable profile suggests a potential therapeutic window for further development.

Summary Table of Biological Activities

Activity Type Description Reference
AntiviralInhibition of influenza virus activity via hemagglutinin blockade
CNS ModulationPotential use as intermediates in CNS-targeting drug synthesis
GSK-3β InhibitionSignificant inhibitory effects observed in SAR studies
Low CytotoxicityMinimal cytotoxic effects in various cell lines

Q & A

Q. How do solvent polarity and temperature influence the compound’s conformational dynamics?

  • Methodological Answer :
  • Variable Temperature NMR : Analyze piperidine ring puckering or amide bond rotation barriers in DMSO-d6 vs. CDCl3.
  • MD Simulations : All-atom molecular dynamics (AMBER force field) to model solvent-shell interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.